Product packaging for Avenanthramide-C methyl ester(Cat. No.:)

Avenanthramide-C methyl ester

Cat. No.: B117043
M. Wt: 329.30 g/mol
InChI Key: IUZHCICFVDHVMC-XVNBXDOJSA-N
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Description

Avenanthramide-C methyl ester is an inhibitor of NF-κB activation that acts by blocking the phosphorylation of IKK and IκB (IC50 ~ 40 μM). Through this mechanism, this compound dose dependently inhibits the expression and secretion of IL-6, IL-8, and MCP-1 in human aortic endothelial cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO6 B117043 Avenanthramide-C methyl ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-24-17(23)12-9-11(19)4-5-13(12)18-16(22)7-3-10-2-6-14(20)15(21)8-10/h2-9,19-21H,1H3,(H,18,22)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZHCICFVDHVMC-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)NC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CC(=C1)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Avenanthramide-C Methyl Ester as a Potent Inhibitor of NF-κB Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in the regulation of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancer. Avenanthramide-C, a polyphenol found in oats, and its synthetic derivative, avenanthramide-C methyl ester, have emerged as promising anti-inflammatory agents. This technical guide provides an in-depth overview of the role of this compound as a potent inhibitor of the NF-κB signaling pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

Chronic inflammation is a hallmark of numerous diseases, including atherosclerosis, arthritis, and neurodegenerative disorders. The NF-κB signaling cascade is a central mediator of inflammatory processes, making it a prime target for therapeutic intervention. Avenanthramides, a group of phenolic alkaloids unique to oats, have demonstrated significant anti-inflammatory and antioxidant properties. This compound, a synthetic analog, has been shown to possess enhanced biological activity, particularly in the inhibition of NF-κB activation. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound as an NF-κB inhibitor.

Mechanism of Action

This compound exerts its inhibitory effect on the NF-κB signaling pathway through a multi-pronged mechanism, primarily by targeting key upstream kinases and the proteasome. In the canonical NF-κB pathway, pro-inflammatory stimuli, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to intervene at two critical points in this cascade:

  • Inhibition of IKK and IκBα Phosphorylation: It dose-dependently decreases the phosphorylation of both IKK and IκBα[1][2]. By preventing the initial phosphorylation event, it effectively blocks the downstream signaling cascade.

  • Mild Inhibition of Proteasome Activity: this compound has also been observed to mildly inhibit the activity of the proteasome, further contributing to the stabilization of IκBα and the sequestration of NF-κB in the cytoplasm[1][2].

This dual action leads to a significant reduction in the nuclear translocation of NF-κB and, consequently, a decrease in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like IL-6, IL-8, and monocyte chemoattractant protein-1 (MCP-1)[1][2].

Quantitative Data

The inhibitory effects of this compound on the NF-κB pathway have been quantified in various in vitro studies. The following tables summarize the key findings from research conducted on human aortic endothelial cells (HAEC) and human aortic smooth muscle cells (HASMC).

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Expression in Human Aortic Endothelial Cells (HAEC)

ParameterInducerThis compound ConcentrationObservationReference
IL-6 mRNA ExpressionIL-1βDose-dependentSignificant decrease[1][2]
IL-8 mRNA ExpressionIL-1βDose-dependentSignificant decrease[1][2]
MCP-1 mRNA ExpressionIL-1βDose-dependentSignificant decrease[1][2]
IL-6 SecretionIL-1βDose-dependentSignificant decrease[1][2]
IL-8 SecretionIL-1βDose-dependentSignificant decrease[1][2]
MCP-1 SecretionIL-1βDose-dependentSignificant decrease[1][2]

Table 2: Effect of this compound on NF-κB Signaling Pathway Components

AssayCell TypeInducerThis compound ConcentrationOutcomeReference
NF-κB DNA Binding AssayHAECIL-1β, TNF-αDose-dependentInhibition of NF-κB DNA binding activity[1][2]
NF-κB Luciferase Reporter AssayHAECIL-1β, TNF-αDose-dependentInhibition of NF-κB-dependent reporter gene expression[1][2]
Western Blot (p-IKK)HAECIL-1βDose-dependentDecreased phosphorylation of IKK[1][2]
Western Blot (p-IκBα)HAECIL-1βDose-dependentDecreased phosphorylation of IκBα[1][2]
Western Blot (IκBα degradation)HAECIL-1βDose-dependentPrevention of IκBα degradation[1][2]
Proteasome Activity AssayHAEC-Dose-dependentMild inhibition of proteasome activity[1][2]
NF-κB Nuclear TranslocationHASMCTNF-αUp to 100 µMSuppression of p65 nuclear translocation[3][4]

Note: Specific IC50 values for this compound are not explicitly stated in the reviewed literature; however, the dose-dependent inhibitory effects were consistently observed.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound as an NF-κB inhibitor.

Cell Culture and Treatment
  • Cell Lines:

    • Human Aortic Endothelial Cells (HAEC)

    • Human Aortic Smooth Muscle Cells (HASMC)[3]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Cells are seeded in multi-well plates and allowed to reach confluence.

    • Prior to treatment, the culture medium is often replaced with a serum-free or low-serum medium for a period of time.

    • Cells are pre-treated with various concentrations of this compound (or vehicle control, e.g., DMSO) for a specified duration (e.g., 24 hours)[1][2].

    • Following pre-treatment, cells are stimulated with an NF-κB activator, such as IL-1β (e.g., 1 ng/mL) or TNF-α (e.g., 10 ng/mL), for a defined period (e.g., 15-60 minutes for phosphorylation studies, or longer for gene expression and protein secretion assays).

Western Blot Analysis for Phosphorylated Proteins
  • Objective: To determine the effect of this compound on the phosphorylation of IKK and IκBα, and the degradation of IκBα.

  • Methodology:

    • Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • Immunoblotting:

      • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

      • The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated IKK (p-IKK), total IKK, phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin or GAPDH).

      • The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression levels.

NF-κB Luciferase Reporter Assay
  • Objective: To quantify the transcriptional activity of NF-κB.

  • Methodology:

    • Transfection: Cells are transiently co-transfected with a firefly luciferase reporter plasmid containing NF-κB binding sites in its promoter and a Renilla luciferase plasmid (for normalization of transfection efficiency).

    • Treatment: After a recovery period (e.g., 24 hours), the transfected cells are treated with this compound and then stimulated with an NF-κB activator as described in section 4.1.

    • Cell Lysis and Luciferase Assay:

      • Cells are lysed using a passive lysis buffer.

      • The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The results are typically expressed as relative luciferase units (RLU).

NF-κB DNA Binding Assay (EMSA or ELISA-based)
  • Objective: To assess the binding of activated NF-κB to its consensus DNA sequence.

  • Methodology (ELISA-based):

    • Nuclear Protein Extraction: Following treatment, nuclear extracts are prepared from the cells.

    • Binding Reaction: The nuclear extracts are incubated in a 96-well plate coated with an oligonucleotide containing the NF-κB consensus sequence.

    • Detection:

      • A primary antibody specific for an NF-κB subunit (e.g., p65) is added to the wells.

      • An HRP-conjugated secondary antibody is then added.

    • Quantification: A colorimetric substrate is added, and the absorbance is measured using a microplate reader. The intensity of the color is proportional to the amount of NF-κB bound to the DNA.

Visualizations

Signaling Pathway Diagram

NF_kappa_B_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex activates p-IKK Complex p-IKK Complex IKK Complex->p-IKK Complex phosphorylation IκBα-NF-κB Complex IκBα-NF-κB Complex p-IKK Complex->IκBα-NF-κB Complex phosphorylates IκBα IκBα IκBα NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates IκBα-NF-κB Complex->NF-κB releases p-IκBα p-IκBα Proteasome Proteasome p-IκBα->Proteasome ubiquitination & degradation Avenanthramide-C\nmethyl ester Avenanthramide-C methyl ester Avenanthramide-C\nmethyl ester->p-IKK Complex inhibits Avenanthramide-C\nmethyl ester->Proteasome mildly inhibits DNA DNA NF-κB_nuc->DNA binds Pro-inflammatory\nGene Transcription Pro-inflammatory Gene Transcription DNA->Pro-inflammatory\nGene Transcription initiates

Caption: this compound's inhibition of the NF-κB pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cells (e.g., HAEC) pretreatment Pre-treat with Avenanthramide-C methyl ester (or vehicle) start->pretreatment stimulation Stimulate with NF-κB Activator (e.g., IL-1β or TNF-α) pretreatment->stimulation western Western Blot (p-IKK, p-IκBα, IκBα) stimulation->western luciferase Luciferase Reporter Assay (NF-κB transcriptional activity) stimulation->luciferase emsa EMSA / DNA Binding Assay (NF-κB nuclear translocation) stimulation->emsa elisa ELISA (Cytokine secretion, e.g., IL-6, IL-8) stimulation->elisa analysis Data Analysis and Interpretation western->analysis luciferase->analysis emsa->analysis elisa->analysis end Conclusion on Inhibitory Effect analysis->end

Caption: Workflow for evaluating this compound's efficacy.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases by potently inhibiting the NF-κB signaling pathway. Its dual mechanism of action—inhibiting IKK and IκBα phosphorylation while also mildly suppressing proteasome activity—provides a robust means of downregulating pro-inflammatory gene expression. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further research and development of this promising compound. Future studies should aim to establish precise IC50 values in various cell types and to evaluate its efficacy and safety in preclinical and clinical models of inflammatory diseases.

References

The chemical structure and properties of Avenanthramide-C methyl ester.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and associated mechanisms of action of Avenanthramide-C methyl ester. It is intended to serve as a core resource for researchers in pharmacology, cell biology, and drug development.

Chemical Identity and Physicochemical Properties

This compound is a synthetic derivative of Avenanthramide-C, a polyphenol found naturally in oats. The esterification of the carboxylic acid group modifies its physicochemical properties, which can influence its solubility and cell permeability.

Chemical Structure:

  • Formal Name: 2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]amino]5-hydroxy-benzoic acid, methyl ester[1][2]

  • CAS Number: 955382-52-2[1][2][3][4]

  • Molecular Formula: C₁₇H₁₅NO₆[1][2][4]

  • Molecular Weight: 329.3 g/mol [1][2]

  • SMILES: OC1=CC(C(OC)=O)=C(NC(/C=C/C2=CC(O)=C(O)C=C2)=O)C=C1[2]

The structure consists of a dihydroxyphenyl propenoyl group linked via an amide bond to a 5-hydroxy-anthranilic acid methyl ester backbone.

Physicochemical Data

The compound is typically supplied as a crystalline solid and exhibits solubility in various organic solvents, with limited solubility in aqueous buffers.[1][2]

PropertyValueReference
Physical State Crystalline Solid[1][2]
Purity ≥90% - ≥95% (supplier dependent)[1][2][4]
UV/Vis. λmax 224, 348, 356 nm[1][2]
Storage Temperature -20°C[1]
Stability ≥ 4 years at -20°C[1]
Solubility
   DMSO~20 mg/mL[1][2]
   DMF~20 mg/mL[1][2]
   Ethanol~10 mg/mL[1][2]
   DMSO:PBS (1:1, pH 7.2)~0.5 mg/mL[1][2]

Biological Activity and Mechanisms of Action

This compound is primarily recognized for its potent anti-inflammatory and antioxidant activities. It modulates key signaling pathways involved in cellular stress and inflammatory responses.

Anti-Inflammatory Activity

The primary anti-inflammatory mechanism of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][5] It has been shown to block the phosphorylation of IκB kinase (IKK) and the subsequent phosphorylation and degradation of the inhibitor of NF-κB (IκB).[2][6] This action prevents the translocation of the active NF-κB dimer (p50/p65) into the nucleus, thereby downregulating the expression of NF-κB target genes, including pro-inflammatory cytokines.

The compound dose-dependently inhibits the expression and secretion of key inflammatory mediators such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1) in various cell types, including human aortic endothelial cells.[2][7]

NF_kB_Inhibition cluster_nucleus Cell Nucleus TNFa TNF-α / IL-1β TNFR Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK Activation NFkB_inactive NF-κB (p50/p65) IκBα IKK->NFkB_inactive Phosphorylation of IκBα IkB p-IκBα NFkB_inactive->IkB Degradation NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Genes (IL-6, IL-8, MCP-1) Nucleus->Genes Transcription AvnCME Avenanthramide-C Methyl Ester AvnCME->IKK

Inhibition of the Canonical NF-κB Signaling Pathway.
Modulation of Other Signaling Pathways

Beyond the canonical NF-κB pathway, Avenanthramide-C and its derivatives have been shown to influence other critical signaling cascades:

  • MAPK Pathway: In the context of osteoarthritis, Avenanthramide-C inhibits the expression of matrix metalloproteinases (MMPs) by regulating p38 kinase and JNK signaling pathways, but not ERK or NF-κB in that specific model.[8][9]

  • NOD1/RIP2/NF-κB Pathway: In models of Alzheimer's disease, Avenanthramide-C has been shown to reduce neuroinflammation by inhibiting the NOD1/RIP2/NF-κB signaling pathway.[10][11]

  • Antioxidant Response Pathway: The compound exerts protective effects against cisplatin-induced cardiotoxicity by modulating the p62–Keap1–Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[12]

Other_Pathways Stress Cellular Stress (e.g., Pro-inflammatory Cytokines, Oxidants) MAPK p38 / JNK Stress->MAPK NOD1 NOD1 Stress->NOD1 Keap1 Keap1 Stress->Keap1 MMPs MMP Expression (Cartilage Degradation) MAPK->MMPs RIP2 RIP2 NOD1->RIP2 NFkB NF-κB Activation (Neuroinflammation) RIP2->NFkB Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation ARE Antioxidant Response Element (Gene Expression) Nrf2->ARE AvnCME Avenanthramide-C Methyl Ester AvnCME->MAPK AvnCME->RIP2 AvnCME->Keap1 Modulates

Modulation of MAPK, NOD1, and Keap1-Nrf2 Pathways.
Antiproliferative and Antioxidant Activity

Avenanthramide-C and its methyl ester derivative have demonstrated antiproliferative effects, particularly against colon cancer cell lines.[6] This activity is linked to its broader antioxidant properties. Avenanthramide-C is noted to have a high total antioxidant capacity, effectively scavenging various free radicals.[13][14]

Quantitative Biological Data
ParameterValueCell/SystemReference
IC₅₀ (IKK/IκB Phosphorylation) ~40 µMHuman Aortic Endothelial Cells[15][16]
EC₅₀ (TNF-α-induced NF-κB inhibition) 64.3 µM (for Avn-2c)C2C12 Cells[14]
In Vivo Dosage 6 mg/kg (oral gavage)5x FAD Mice[11]
Human Pharmacokinetics (Avn-C) Cmax: 41.4 - 89.0 nmol/LHealthy Adults (0.5-1g dose)[17]
Antioxidant Activity (DPPH) IC₅₀: 7.38 µg/mLIn vitro assay[18]

Experimental Methodologies

This section outlines the core experimental protocols used to characterize the biological activities of this compound.

Synthesis

While Avenanthramide-C is naturally occurring, the methyl ester is synthetically prepared. An improved and environmentally friendly approach for synthesizing the avenanthramide family involves a mixed anhydride method .[14][19] This strategy offers high yields and purity, often allowing for direct crystallization of the product and avoiding complex chromatographic purification. The biosynthesis in oats involves the condensation of 5-hydroxyanthranilic acid with caffeoyl-CoA, catalyzed by the enzyme HHT.[20]

Synthesis_Workflow HCA Hydroxycinnamic Acid (Protected) MA Mixed Anhydride Formation HCA->MA Coupling Amide Coupling MA->Coupling ABA Aminobenzoic Acid (e.g., 5-hydroxy-2-aminobenzoic acid) ABA->Coupling Protected Protected Avenanthramide Coupling->Protected Deprotection Deprotection Protected->Deprotection Final Final Product Deprotection->Final

General Workflow for Mixed Anhydride Synthesis.
NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

  • Cell Culture: Plate cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HeLa 57A or HEK293T) in a 96-well plate and grow overnight.[6][8]

  • Treatment: Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (e.g., 20 ng/mL) or IL-1β and incubate for 4-7 hours.[2][10]

  • Lysis: Wash cells with PBS and add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.[2][8]

  • Detection: Transfer a small volume of the cell lysate (e.g., 10-20 µL) to an opaque 96-well plate.[2][6]

  • Measurement: Use a luminometer to inject the luciferase assay reagent (containing luciferin substrate) and measure the resulting luminescence. The light output is proportional to the NF-κB transcriptional activity.[3][6]

Cytokine Secretion ELISA

This immunoassay measures the concentration of secreted cytokines (IL-6, IL-8, MCP-1) in the cell culture supernatant.

  • Cell Culture and Treatment: Plate cells (e.g., human aortic endothelial cells) and treat with the compound and/or stimulant as described above.

  • Supernatant Collection: After the incubation period, collect the cell culture medium.

  • ELISA Protocol (General Sandwich):

    • Add standards and collected supernatants to wells of a 96-well plate pre-coated with a capture antibody specific for the target cytokine. Incubate for 1-2 hours.[21]

    • Wash the plate multiple times with a wash buffer to remove unbound substances.[21]

    • Add a biotin-conjugated detection antibody specific for the target cytokine. Incubate for 1 hour.[21]

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.[21]

    • Wash the plate.

    • Add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of bound cytokine. Incubate for ~30 minutes in the dark.

    • Add a stop solution to terminate the reaction and read the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the cytokine concentrations in the samples by comparing their absorbance to a standard curve generated from known concentrations of the recombinant cytokine.[22]

MTT Cell Viability/Antiproliferation Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[1]

  • Cell Plating: Seed cells (e.g., CaCo-2, HT29 colon cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]

  • Treatment: Expose the cells to various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[1][5]

  • Measurement: Shake the plate for ~15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 550-600 nm (typically 570 nm) using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.

References

A Comparative Analysis of Avenanthramide-C and Avenanthramide-C Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramides (AVNs) are a group of phenolic alkaloids found exclusively in oats (Avena sativa L.) that have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-proliferative properties. Among the various AVNs, Avenanthramide-C (Avn-C) is one of the most abundant and bioactive. Its synthetic derivative, Avenanthramide-C methyl ester (CH3-Avn-C), has also been a subject of investigation, particularly for its anti-inflammatory effects. This technical guide provides an in-depth comparison of Avn-C and CH3-Avn-C, focusing on their physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental protocols and pathway visualizations.

Physicochemical Properties

The fundamental difference between Avenanthramide-C and its methyl ester lies in the esterification of the carboxylic acid group on the 5-hydroxyanthranilic acid moiety. This seemingly minor structural modification can influence the compound's physicochemical properties, which in turn may affect its solubility, bioavailability, and cellular uptake. A summary of their key properties is presented below.

PropertyAvenanthramide-CThis compound
Chemical Formula C₁₆H₁₃NO₆C₁₇H₁₅NO₆
Molecular Weight 315.28 g/mol 329.3 g/mol
Appearance Yellow solidCrystalline solid
Solubility Soluble in DMSO, acetone, chloroform, dichloromethane, ethyl acetate.Soluble in ethanol (~10 mg/ml), DMSO (~20 mg/ml), and dimethylformamide (DMF) (~20 mg/ml). Sparingly soluble in aqueous buffers; a 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/ml.
LogP (Predicted) 2.803Not explicitly found, but esterification generally increases lipophilicity.
Melting Point 248-250 °CNot explicitly found.

Comparative Biological Activities

Both Avenanthramide-C and its methyl ester are recognized for their potent anti-inflammatory effects, primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. However, their broader biological activities and reported potencies show some distinctions.

Anti-inflammatory Activity

The anti-inflammatory properties of both compounds are well-documented. They have been shown to reduce the expression and secretion of pro-inflammatory cytokines and chemokines.

Biological EffectAvenanthramide-CThis compound
NF-κB Inhibition Dose-dependently suppresses NF-κB nuclear translocation.[1]Inhibits NF-κB activation with an IC₅₀ of ~40 μM by blocking IKK and IκB phosphorylation.[2]
Cytokine/Chemokine Inhibition Reduces secretion of IL-6.[1] Suppresses TNF-α, IL-1β, and IL-6 levels.Dose-dependently reduces mRNA expression and secretion of IL-6, IL-8, and MCP-1.[3]
Modulation of Other Signaling Pathways and Enzymes

Beyond NF-κB, Avenanthramide-C has been shown to modulate other key signaling pathways and enzymes involved in inflammation and tissue remodeling.

Biological EffectAvenanthramide-CThis compound
MAPK Pathway Reduces the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner.Information not prominently found in the search results.
MMP Activity Dose-dependently suppresses the expression and activity of MMP-9.[1]Information not prominently found in the search results.
PI3K/Akt Pathway Modulates the PI3K/Akt/GSK3β signaling pathway.Information not prominently found in the search results.

Signaling Pathways

The primary mechanism of anti-inflammatory action for both compounds involves the inhibition of the NF-κB pathway. However, Avenanthramide-C has been shown to have a broader impact on interconnected signaling cascades.

Avenanthramide-C Signaling Pathways

Avenanthramide-C exerts its effects through multiple signaling pathways. It inhibits the canonical NF-κB pathway by preventing the nuclear translocation of NF-κB. Furthermore, it attenuates inflammatory responses by suppressing the phosphorylation of key kinases in the MAPK pathway (ERK, JNK, and p38). This multi-targeted approach leads to a reduction in the expression of pro-inflammatory cytokines and matrix metalloproteinases.

Avenanthramide-C Signaling Pathway TNFa TNF-α MAPK MAPK (ERK, JNK, p38) TNFa->MAPK NFkB_translocation NF-κB Nuclear Translocation TNFa->NFkB_translocation AvnC Avenanthramide-C AvnC->MAPK AvnC->NFkB_translocation Cytokines Pro-inflammatory Cytokines (e.g., IL-6) MAPK->Cytokines MMPs MMPs (e.g., MMP-9) MAPK->MMPs NFkB_translocation->Cytokines NFkB_translocation->MMPs Inflammation Inflammation Cytokines->Inflammation MMPs->Inflammation

Avenanthramide-C inhibits inflammation by targeting MAPK and NF-κB pathways.
This compound Signaling Pathway

The primary reported mechanism for this compound is the direct inhibition of the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), thereby sequestering NF-κB in the cytoplasm and preventing its activation and translocation to the nucleus.

This compound Signaling Pathway Stimulus Pro-inflammatory Stimulus (e.g., IL-1β, TNF-α) IKK IKK Complex Stimulus->IKK CH3_AvnC Avenanthramide-C Methyl Ester CH3_AvnC->IKK IkB IκB IKK->IkB p NFkB NF-κB IkB->NFkB NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression

CH3-Avn-C inhibits NF-κB activation by targeting the IKK complex.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature for the evaluation of Avenanthramide-C and its methyl ester.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

NF-kB Luciferase Reporter Assay Workflow start Start: Seed cells in a 96-well plate transfect Co-transfect with NF-κB-luciferase and Renilla control plasmids start->transfect incubate1 Incubate for 24 hours transfect->incubate1 treat Treat cells with Avenanthramide-C or its methyl ester incubate1->treat stimulate Stimulate with a pro-inflammatory agent (e.g., TNF-α, IL-1β) treat->stimulate incubate2 Incubate for a defined period stimulate->incubate2 lyse Lyse cells incubate2->lyse measure Measure Firefly and Renilla luciferase activity lyse->measure analyze Analyze data: Normalize Firefly to Renilla activity measure->analyze end End: Determine NF-κB inhibition analyze->end

Workflow for determining NF-κB inhibition using a dual-luciferase assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., HEK293T or HeLa) in a 96-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Treatment: Pre-treat the cells with various concentrations of Avenanthramide-C or this compound for a specified duration (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with a pro-inflammatory agent such as TNF-α (e.g., 10 ng/mL) or IL-1β to activate the NF-κB pathway.

  • Lysis: After the stimulation period (e.g., 6-8 hours), lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition relative to the stimulated control.

Western Blotting for MAPK Phosphorylation

This technique is used to detect the activation of MAPK signaling pathways by measuring the phosphorylation of key kinases.

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells if necessary, then treat with Avenanthramide-C at various concentrations for a specified time, followed by stimulation with an appropriate agonist (e.g., TNF-α).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total ERK, JNK, and p38 to confirm equal protein loading.

Gelatin Zymography for MMP Activity

This assay is used to detect the activity of matrix metalloproteinases, such as MMP-2 and MMP-9.

Protocol:

  • Sample Preparation: Collect conditioned media from cell cultures treated with Avenanthramide-C and/or a stimulant. Concentrate the media if necessary.

  • Non-reducing SDS-PAGE: Mix the samples with a non-reducing sample buffer and load onto a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL).

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.

  • Renaturation: Wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the MMPs to renature.

  • Incubation: Incubate the gel in a developing buffer containing CaCl₂ and ZnCl₂ at 37°C for 18-24 hours to allow for gelatin digestion by the MMPs.

  • Staining: Stain the gel with Coomassie Brilliant Blue R-250.

  • Destaining: Destain the gel until clear bands appear against a blue background, indicating areas of gelatinolytic activity.

  • Analysis: Quantify the clear bands using densitometry.

Conclusion

References

The Core of Oat's Defensive Chemistry: A Technical Guide to the Biosynthetic Pathway of Avenanthramides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramides (AVNs) are a class of phenolic alkaloids unique to oats (Avena sativa L.) that play a crucial role in the plant's defense mechanisms and are of significant interest for their potential human health benefits, including antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the biosynthetic pathway of AVNs, offering detailed experimental protocols and quantitative data to support further research and development in this field.

The Biosynthetic Pathway of Avenanthramides

The synthesis of the three major avenanthramides, AVN A, AVN B, and AVN C, is a multi-step process that involves enzymes from the well-established shikimate and phenylpropanoid pathways. The pathway begins with the amino acid L-phenylalanine and culminates in the condensation of a hydroxycinnamoyl-CoA moiety with a hydroxylated anthranilate derivative.

Two distinct pathways have been proposed for the biosynthesis of AVN-B. The first suggests the direct condensation of feruloyl-CoA with 5-hydroxyanthranilic acid, catalyzed by hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT). The second, more recently elucidated pathway, involves the methylation of AVN C to form AVN B, a reaction catalyzed by caffeoyl-CoA O-methyltransferase (CCoAOMT).[1][2]

Signaling Pathway Diagram

Avenanthramide Biosynthesis Pathway Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Anthranilate_Acid Anthranilic Acid Chorismate->Anthranilate_Acid Five_Hydroxyanthranilic_Acid 5-Hydroxyanthranilic Acid Anthranilate_Acid->Five_Hydroxyanthranilic_Acid pathway_merge Five_Hydroxyanthranilic_Acid->pathway_merge Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4'H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3'H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA Caffeic_Acid->Caffeoyl_CoA 4CL pathway_split p_Coumaroyl_CoA->pathway_split Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA Caffeoyl_CoA->pathway_split Feruloyl_CoA->pathway_split AVN_A Avenanthramide A AVN_C Avenanthramide C AVN_B Avenanthramide B AVN_C->AVN_B CCoAOMT (Pathway 2) pathway_split->AVN_A HHT pathway_split->AVN_C HHT pathway_split->AVN_B HHT (Pathway 1) Heterologous Expression and Purification Workflow Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Expression Strain Cloning->Transformation Culture Cell Culture and Induction of Protein Expression Transformation->Culture Lysis Cell Lysis and Crude Extract Preparation Culture->Lysis Purification Affinity Chromatography Purification Lysis->Purification Analysis SDS-PAGE and Concentration Determination Purification->Analysis Storage Enzyme Storage Analysis->Storage Avenanthramide Extraction and HPLC Analysis Workflow Sample_Prep Sample Preparation (Milling/Grinding) Extraction Extraction with Ethanol/Methanol Sample_Prep->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying and Reconstitution Supernatant_Collection->Drying Filtration Filtration Drying->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantification HPLC->Quantification

References

A Technical Guide to the Anti-inflammatory Properties of Avenanthramide-C Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramides (AVNs) are a group of phenolic alkaloids uniquely found in oats (Avena sativa L.) that have garnered significant scientific interest for their potent antioxidant and anti-inflammatory activities.[1][2][3] Among the various AVN isoforms, Avenanthramide-C (Avn-C) is a major constituent and demonstrates robust biological effects.[3][4] This technical guide focuses on the synthetically prepared methyl ester derivative of Avn-C, referred to as Avenanthramide-C methyl ester (CH3-Avn-C), which exhibits high biological potency.[5][6] We will delve into its molecular mechanisms of action, present quantitative data on its anti-inflammatory efficacy, detail relevant experimental protocols, and visualize the key signaling pathways it modulates.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

The primary anti-inflammatory mechanism of this compound is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[5][7] It also demonstrates modulatory effects on the Mitogen-Activated Protein Kinase (MAPK) pathway in certain cell types.[8][9]

Inhibition of the NF-κB Pathway

This compound exerts its inhibitory effect on the NF-κB pathway at several key points. Inflammatory stimuli, such as Interleukin-1 beta (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α), typically activate the IκB kinase (IKK) complex.[5][7] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like IL-6, IL-8, and Monocyte Chemoattractant Protein-1 (MCP-1).[5][6][7]

This compound disrupts this cascade by:

  • Inhibiting IKK Phosphorylation: It directly reduces the phosphorylation levels of the IKKα/IKKβ subunits.[5][7]

  • Preventing IκBα Phosphorylation and Degradation: By inhibiting IKK, it prevents the phosphorylation and subsequent degradation of IκBα.[5][7]

  • Suppressing Proteasome Activity: Evidence suggests it also mildly inhibits proteasome activity, further contributing to the stabilization of IκBα.[5][6]

This multi-pronged inhibition effectively traps NF-κB in the cytoplasm, preventing the expression of target inflammatory genes.[2][7] Studies show it inhibits NF-κB activation stimulated by IL-1β, TNF-α, and downstream effectors like TRAF2, TRAF6, and NIK.[5][6][7]

Caption: Inhibition of the NF-κB Signaling Pathway.
Modulation of MAPK Pathways

In certain cellular contexts, such as osteoarthritic chondrocytes or TNF-α-activated smooth muscle cells, Avenanthramide-C and its derivatives have been shown to inhibit components of the MAPK pathway, including p38 and JNK signaling.[8][9][10] This inhibition contributes to the downregulation of matrix metalloproteinases (MMPs) and other inflammatory mediators, although this effect appears to be cell-type specific.[8][11]

Quantitative Anti-inflammatory Activity

Studies have quantified the inhibitory effects of this compound on various inflammatory markers. The data consistently show a dose-dependent reduction in the expression and secretion of key pro-inflammatory cytokines.

ParameterCell TypeStimulantMethodResultReference
IC50 for NF-κB Activation Human Aortic Endothelial Cells (HAEC)IL-1βNF-κB DNA Binding Assay~40 μM[12]
IL-6 Secretion HAECIL-1βELISADose-dependent decrease[5][6][7]
IL-8 Secretion HAECIL-1βELISADose-dependent decrease[5][6][7]
MCP-1 Secretion HAECIL-1βELISADose-dependent decrease[5][6][7]
IL-6 mRNA Expression HAECIL-1βReal-Time RT-PCRDose-dependent decrease[5][6][7]
IL-8 mRNA Expression HAECIL-1βReal-Time RT-PCRDose-dependent decrease[5][6][7]
MCP-1 mRNA Expression HAECIL-1βReal-Time RT-PCRDose-dependent decrease[5][6][7]
IKK Phosphorylation HAECIL-1βWestern BlotDose-dependent decrease[5][7]
IκBα Phosphorylation HAECIL-1βWestern BlotDose-dependent decrease[5][7]
IκBα Degradation HAECIL-1βWestern BlotPrevented in a dose-dependent manner[5][6]

Key Experimental Protocols

The following sections outline the methodologies used to characterize the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Line: Human Aortic Endothelial Cells (HAEC) are commonly used to model the vascular inflammation associated with atherosclerosis.[5][6]

  • Culture Conditions: Cells are grown to confluence in appropriate media (e.g., Endothelial Growth Medium) at 37°C in a humidified atmosphere of 5% CO2.

  • Protocol:

    • Seed HAEC in multi-well plates.

    • Once confluent, pre-treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 24 hours).[5]

    • Induce inflammation by adding a stimulant, such as IL-1β (e.g., 10 ng/mL) or TNF-α, for a defined period (e.g., 4-24 hours depending on the endpoint).[5][6]

    • Harvest cell culture supernatants for cytokine analysis (ELISA) and cell lysates for protein (Western Blot) or mRNA (RT-PCR) analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
  • Principle: ELISA is a plate-based immunoassay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).

    • Block non-specific binding sites with a blocking buffer (e.g., BSA solution).

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash again and add a substrate solution (e.g., TMB). The HRP enzyme catalyzes a color change.

    • Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate cytokine concentrations based on the standard curve.

Western Blot for Protein Phosphorylation and Degradation
  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the analysis of protein levels and post-translational modifications like phosphorylation.

  • Protocol:

    • Protein Extraction: Lyse the treated cells with a lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IKK, phospho-IκBα, total IκBα, β-actin as a loading control) overnight at 4°C.[5][7]

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensity using densitometry software.

Western_Blot_Workflow Figure 2: General Workflow for Western Blot Analysis A Cell Lysis & Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE (Protein Separation) B->C D Electrotransfer to Membrane (e.g., PVDF) C->D E Blocking (e.g., BSA or Milk) D->E F Primary Antibody Incubation (e.g., anti-p-IKK) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Imaging & Densitometry H->I

Caption: General Workflow for Western Blot Analysis.

Conclusion and Future Directions

This compound is a potent anti-inflammatory agent that operates primarily through the robust inhibition of the NF-κB signaling pathway.[7] By preventing the phosphorylation of IKK and the subsequent degradation of IκBα, it effectively blocks the nuclear translocation of NF-κB and the transcription of key pro-inflammatory cytokines.[5][7] The quantitative data and established experimental protocols provide a solid foundation for its further investigation.

Future research should focus on its pharmacokinetic and pharmacodynamic properties in vivo, its potential in animal models of chronic inflammatory diseases such as atherosclerosis and rheumatoid arthritis, and further elucidation of its effects on other signaling pathways like the MAPK cascade in different disease contexts.[8][10] This will be critical for assessing its potential as a lead compound for the development of novel anti-inflammatory therapeutics.

References

Methodological & Application

Application of Avenanthramide-C Methyl Ester in the Study of Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramide-C methyl ester, a synthetic derivative of Avenanthramide-C found in oats, is a potent anti-inflammatory agent.[1] It has garnered significant interest in the field of inflammatory disease research due to its targeted inhibition of key pro-inflammatory signaling pathways. These notes provide an overview of its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in in-vitro studies.

This compound primarily exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] It has been shown to inhibit the phosphorylation of IκB kinase (IKK) and the inhibitor of NF-κB (IκB), which prevents the degradation of IκB and the subsequent translocation of NF-κB into the nucleus.[1][2] This blockade of NF-κB activation leads to a dose-dependent reduction in the expression and secretion of various pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1).[1][2]

Furthermore, some studies suggest that Avenanthramide-C and its derivatives can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38 and JNK, which are also critically involved in the inflammatory response.[3][4][5]

Quantitative Data

The following table summarizes the reported quantitative data for the anti-inflammatory effects of this compound.

ParameterCell TypeInducerMeasured EffectValue/ConcentrationReference
IC50Not SpecifiedNot SpecifiedNF-κB Activation Inhibition~40 µM[6]
ConcentrationHuman Aortic Endothelial Cells (HAEC)IL-1βInhibition of IL-6, IL-8, and MCP-1 mRNA expression and secretionDose-dependent[1][2]
ConcentrationHuman Aortic Endothelial Cells (HAEC)IL-1β and TNF-αInhibition of NF-κB activationDose-dependent[1]
ConcentrationHuman Arterial Smooth Muscle Cells (HASMC)TNF-αReduction in IL-6 secretion100 µM[5][7]
ConcentrationHuman Arterial Smooth Muscle Cells (HASMC)TNF-αInhibition of NF-κB nuclear translocation100 µM[5][7]
ConcentrationHuman Arterial Smooth Muscle Cells (HASMC)TNF-αReduction in phosphorylation of ERK, JNK, and p38Not specified[5]
Concentration2DD Human Skin FibroblastsTNF-αReduction in IL-1β, IL-6, IL-8, and TNF gene transcripts100 µM and 200 µM[8]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures, the following diagrams are provided.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nuclear Events cluster_response Inflammatory Response IL-1β IL-1β TNF-α TNF-α IL-1R/TNFR IL-1R/TNFR TNF-α->IL-1R/TNFR TRAF2/6, NIK TRAF2/6, NIK IL-1R/TNFR->TRAF2/6, NIK IKK Complex IKK Complex TRAF2/6, NIK->IKK Complex IκB IκB IKK Complex->IκB P NF-κB (p65/p50) NF-κB (p65/p50) IκB->NF-κB (p65/p50) Proteasome Proteasome IκB->Proteasome Degradation NF-κB (nucleus) NF-κB (nucleus) NF-κB (p65/p50)->NF-κB (nucleus) Translocation Gene Transcription Gene Transcription NF-κB (nucleus)->Gene Transcription Pro-inflammatory Cytokines (IL-6, IL-8, MCP-1) Pro-inflammatory Cytokines (IL-6, IL-8, MCP-1) Gene Transcription->Pro-inflammatory Cytokines (IL-6, IL-8, MCP-1) This compound This compound This compound->IKK Complex Inhibits Phosphorylation This compound->Proteasome Mildly Inhibits

Caption: NF-κB signaling pathway inhibition by this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell Culture Cell Culture Compound Prep Compound Prep Pre-treatment Pre-treatment Compound Prep->Pre-treatment Add Avenanthramide-C methyl ester Stimulation Stimulation Pre-treatment->Stimulation Add Inflammatory Stimulus (e.g., IL-1β) Supernatant Collection Supernatant Collection Stimulation->Supernatant Collection Cell Lysis Cell Lysis Stimulation->Cell Lysis ELISA ELISA Supernatant Collection->ELISA Cytokine Secretion RT-PCR RT-PCR Cell Lysis->RT-PCR mRNA Expression Western Blot Western Blot Cell Lysis->Western Blot Protein Phosphorylation

Caption: Experimental workflow for studying this compound.

Experimental Protocols

Protocol 1: In-vitro Anti-inflammatory Activity Assay using Human Aortic Endothelial Cells (HAEC)

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in HAEC stimulated with IL-1β.

Materials:

  • Human Aortic Endothelial Cells (HAEC)

  • Endothelial Cell Growth Medium

  • This compound (stock solution in DMSO)

  • Recombinant Human IL-1β

  • Phosphate Buffered Saline (PBS)

  • TRIzol reagent for RNA extraction

  • qRT-PCR reagents and instrument

  • ELISA kits for human IL-6, IL-8, and MCP-1

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HAEC in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere and reach confluence for 24 hours.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 40, 100 µM). Include a vehicle control (DMSO). Incubate for 2 hours.

  • Stimulation: Add IL-1β to each well (final concentration of 10 ng/mL), except for the unstimulated control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for cytokine analysis by ELISA.

  • RNA Extraction: Wash the cells with PBS and lyse them directly in the wells using TRIzol reagent for subsequent RNA extraction and qRT-PCR analysis of IL-6, IL-8, and MCP-1 mRNA levels.

  • Analysis:

    • ELISA: Perform ELISA on the collected supernatants according to the manufacturer's instructions to quantify the secreted levels of IL-6, IL-8, and MCP-1.

    • qRT-PCR: Synthesize cDNA from the extracted RNA and perform qRT-PCR to determine the relative mRNA expression levels of the target genes, normalized to a housekeeping gene (e.g., GAPDH).

Protocol 2: Western Blot Analysis of NF-κB Pathway Protein Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of IKK and IκB in response to an inflammatory stimulus.

Materials:

  • Cells (e.g., HAEC, HASMC)

  • Cell culture medium

  • This compound

  • Inflammatory stimulus (e.g., IL-1β or TNF-α)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-IKK, anti-IKK, anti-phospho-IκB, anti-IκB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluence. Pre-treat with this compound for 2 hours, followed by stimulation with the inflammatory agent for a short duration (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.

These protocols provide a framework for investigating the anti-inflammatory properties of this compound. Researchers should optimize concentrations, incubation times, and other experimental parameters based on their specific cell types and research questions.

References

Troubleshooting & Optimization

Optimizing the dosage of Avenanthramide-C methyl ester to minimize cytotoxicity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Avenanthramide-C methyl ester to minimize cytotoxicity.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a synthetic derivative of Avenanthramide-C, a polyphenol found in oats. Its primary mechanism of action is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[1][2] It achieves this by preventing the phosphorylation of IκB kinase (IKK) and IκBα, which ultimately blocks the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes.[1][2] In some cancer cell lines, Avenanthramide-C has been shown to induce apoptosis.[3][4][5][6]

2. What is a typical starting concentration range for this compound in cell culture experiments?

Based on published studies, a common starting concentration range for Avenanthramide-C and its analogs in cell culture is between 50 µM and 400 µM.[3][6] However, the optimal concentration is highly dependent on the cell type and the specific biological question being investigated. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

3. How should I prepare and store this compound stock solutions?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[4][7] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. For example, a 20 mg/mL stock in DMSO is feasible.[4][7] This stock solution should be stored at -20°C for long-term stability, which can be up to four years.[4][7] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Aqueous solutions of this compound are not recommended for storage for more than one day.[7]

4. How can I determine the optimal, non-toxic dose of this compound for my experiments?

To determine the optimal, non-toxic dose, a dose-response curve should be generated using a cell viability or cytotoxicity assay. This involves treating your cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours). The goal is to identify the highest concentration that achieves the desired biological effect without causing significant cell death in your experimental model.

5. Is this compound expected to be cytotoxic to all cell types?

Avenanthramide-C has been shown to be non-toxic to healthy cells in some studies, while exhibiting cytotoxic effects on certain cancer cell lines.[3][5][6] For instance, it has been observed to reduce the viability of breast cancer cells (MDA-MB-231), colon cancer cells (CaCo-2), and liver cancer cells (Hep3B).[3][8][9] However, in other contexts, such as with human aortic endothelial cells, it has been used for its anti-inflammatory effects without mention of significant cytotoxicity at effective concentrations.[1] Therefore, the cytotoxic potential is cell-type dependent and should be empirically determined.

Troubleshooting Guides

MTT Assay Troubleshooting
Issue Possible Cause Solution
High background in wells without cells Contamination of media or reagents with bacteria or yeast.Use sterile technique and fresh, filtered reagents.
Phenol red in the culture medium.Use a reference wavelength (e.g., 630 nm) for background correction or use phenol red-free medium.[10]
Low absorbance readings Cell density is too low.Optimize cell seeding density to ensure it falls within the linear range of the assay.
Incomplete solubilization of formazan crystals.Ensure complete mixing of the solubilization solution (e.g., DMSO or isopropanol) and incubate for a sufficient time, protected from light.[10]
Inconsistent results between replicates Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Unexpected increase in viability at high concentrations Off-target effects of the compound or interference with the MTT assay.Consider using an alternative cytotoxicity assay (e.g., LDH or Annexin V/PI) to confirm the results. Some compounds can directly reduce MTT, leading to a false positive signal.
General Experimental Troubleshooting
Issue Possible Cause Solution
Precipitation of this compound in culture medium Poor solubility at the working concentration.Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. Prepare fresh dilutions from the stock solution for each experiment.[7]
High variability in biological response Inconsistent cell passage number or health.Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase before treatment.
Fluctuation in incubator conditions (CO2, temperature, humidity).Regularly calibrate and monitor incubator conditions.
Observed cytotoxicity in vehicle control DMSO concentration is too high.Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cell line. Keep the final DMSO concentration consistent across all treatments.

Data Presentation

Table 1: Summary of Avenanthramide-C Concentrations and their Effects on Cell Viability

Cell LineAvenanthramide-C ConcentrationIncubation TimeEffect on Cell ViabilityReference
MDA-MB-231 (Breast Cancer)50 µM96 hSignificant decrease[3][6]
200 µM96 hSignificant decrease[3][6]
400 µM96 hViability below 25%[3][5]
CaCo-2 (Colon Cancer)Not specifiedNot specifiedCytotoxic effect[8][9]
Hep3B (Liver Cancer)Not specifiedNot specifiedMarked cytotoxic effect[8][9]
Human Aortic Endothelial CellsUp to 100 µM24 hUsed for anti-inflammatory studies[1]
SK-MEL-2 (Melanoma)50 µM, 100 µMNot specifiedNo cytotoxicity observed

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of this compound using the MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate time. Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

G Experimental Workflow for Dosage Optimization cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Refined Dosage cluster_2 Phase 3: Mechanism of Action A Select Cell Line B Dose-Response (Broad Range) (e.g., 10-500 µM) A->B C Cytotoxicity Assay (MTT) B->C D Narrow Dose Range (Based on Phase 1) C->D Identify IC50 E Time-Course Experiment (24, 48, 72h) D->E F Confirm with Secondary Assay (e.g., LDH) E->F G Select Optimal Dose (Efficacy without cytotoxicity) F->G Select Sub-toxic Concentration H Apoptosis Assay (Annexin V/PI) G->H I Signaling Pathway Analysis (e.g., Western Blot for NF-κB) G->I G This compound and the NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Degradation Proteasomal Degradation IkB->Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Aven Avenanthramide-C Methyl Ester Aven->IKK Inhibits Phosphorylation Gene Target Gene Expression (e.g., IL-6, IL-8) NFkB_nuc->Gene Activates

References

Identifying and mitigating potential off-target effects of Avenanthramide-C methyl ester.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avenanthramide-C methyl ester. The information is designed to help identify and mitigate potential off-target effects and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of this compound?

A1: The primary on-target effect of this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It acts by blocking the phosphorylation of IκB kinase (IKK) and the inhibitor of κB (IκB), which prevents the degradation of IκB and the subsequent translocation of NF-κB to the nucleus.[1][2][3] This inhibitory action has an IC50 value of approximately 40 μM.[4]

Q2: What are the known downstream effects of this compound's on-target activity?

A2: By inhibiting the NF-κB pathway, this compound dose-dependently inhibits the expression and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1).[2][3][5]

Q3: What is the recommended solvent for this compound?

A3: this compound is soluble in organic solvents like DMSO (dimethyl sulfoxide), DMF (dimethylformamide), and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium.[4]

Q4: What is the stability of this compound in solution?

A4: Stock solutions of this compound in DMSO can be stored at -20°C for about one month or at -80°C for up to six months.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Unexpected Experimental Results

Q5: My cells are showing a phenotype inconsistent with NF-κB inhibition (e.g., cell cycle arrest, apoptosis). What could be the cause?

A5: While this compound is a known NF-κB inhibitor, it can also influence other signaling pathways, which may be considered off-target effects depending on your experimental context. These include:

  • p53 and Cell Cycle Arrest: Avenanthramide-C has been shown to increase the expression and stability of the p53 protein, leading to an upregulation of the cyclin-dependent kinase inhibitor p21cip1. This can cause cell cycle arrest in the G1 phase.[7]

  • MAPK Pathway Modulation: In some cell types, Avenanthramide-C can inhibit the phosphorylation of p38 MAP kinase and JNK (c-Jun N-terminal kinase), but not ERK (extracellular signal-regulated kinase).[8][9] This can affect a wide range of cellular processes, including stress responses and apoptosis.

  • SIRT1 Activation: Avenanthramide-C can activate Sirtuin 1 (SIRT1), a deacetylase involved in cellular regulation, which can in turn inhibit hypoxia-induced COX-2 expression.[10][11]

  • PI3K/Akt Pathway Activation: In certain contexts, Avenanthramide-C has been observed to activate the PI3K/Akt/GSK3β signaling pathway, which is involved in cell survival and apoptosis.[12][13]

Mitigation Strategy:

  • Confirm Pathway Modulation: Use specific inhibitors for the suspected off-target pathway in conjunction with this compound to see if the unexpected phenotype is reversed.

  • Dose-Response Analysis: Perform a careful dose-response study. Off-target effects may only appear at higher concentrations.

  • Control Experiments: Include positive and negative controls for each of the potential off-target pathways in your experimental design.

Q6: I am observing lower than expected potency or a complete lack of effect in my assay.

A6: This could be due to several factors related to compound handling and experimental setup:

  • Solubility Issues: this compound has poor aqueous solubility. If not properly dissolved in a stock solvent like DMSO before dilution in aqueous media, it may precipitate, leading to a lower effective concentration.

  • Compound Degradation: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature) can lead to degradation of the compound.

  • Cell Type Specificity: The effects of this compound can be cell-type specific. The expression levels of its targets and the activity of related signaling pathways can vary between different cell lines.

  • Assay Interference: Natural polyphenolic compounds can sometimes interfere with certain assay formats, such as those relying on fluorescence or colorimetric readouts.

Mitigation Strategy:

  • Verify Solubility: After diluting the DMSO stock in your aqueous buffer, visually inspect for any precipitation. If precipitation is observed, consider adjusting the final DMSO concentration or using a different dilution method.

  • Fresh Preparations: Use freshly prepared dilutions for each experiment and follow recommended storage conditions for stock solutions.

  • Literature Review: Consult the literature for studies using this compound in your specific cell line or a similar one to determine an appropriate concentration range.

  • Assay Controls: Run appropriate controls to check for assay interference, such as including the compound in a cell-free version of the assay.

Assay-Specific Troubleshooting

Q7: In my Western blot for IKK and IκB phosphorylation, I am seeing inconsistent results or high background.

A7: Western blotting for phosphorylated proteins requires specific precautions:

  • Phosphatase Inhibitors: Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors to preserve the phosphorylation state of your target proteins.

  • Blocking Buffer: For phospho-antibodies, BSA (Bovine Serum Albumin) is often a better blocking agent than milk, as milk contains phosphoproteins that can increase background.

  • Antibody Validation: Ensure that your primary antibodies for phosphorylated IKK and IκB have been validated for specificity.

Mitigation Strategy:

  • Optimize Lysis Buffer: Use a freshly prepared lysis buffer with a potent phosphatase inhibitor cocktail.

  • Test Blocking Conditions: Compare blocking with 5% BSA in TBST to your standard blocking buffer.

  • Include Controls: Run positive and negative controls for phosphorylation, such as treating cells with a known activator of the NF-κB pathway (e.g., TNF-α) with and without this compound.

Q8: My cytokine ELISA results show high variability between replicates.

A8: High variability in ELISA can stem from several sources:

  • Pipetting Errors: Inconsistent pipetting of standards, samples, or reagents is a common cause of variability.

  • Washing Steps: Inadequate or inconsistent washing can lead to high background and poor precision.

  • Incubation Times and Temperatures: Deviations from the recommended incubation parameters can affect the binding kinetics of the antibodies.

Mitigation Strategy:

  • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated.

  • Standardize Washing: Use an automated plate washer if available. If washing manually, ensure a consistent technique for all wells.

  • Control Incubation Conditions: Perform incubations in a temperature-controlled environment and use a timer to ensure consistent timing for all plates.

Quantitative Data Summary

ParameterValueCell Type/Assay ConditionReference
On-Target Activity
IC50 for NF-κB Activation~ 40 μMHuman Aortic Endothelial Cells (HAEC)[4]
Effective Concentrations in Cell-Based Assays
Inhibition of IL-6, IL-8, MCP-1 Secretion10 - 80 μMHuman Aortic Endothelial Cells (HAEC)[2]
Cell Cycle Arrest (G1 phase)80 μMRat Aortic Smooth Muscle Cells (A10)[7]
Inhibition of p38 and JNK Phosphorylation50 - 100 μMHuman Gingival Fibroblasts[11]
Inhibition of MMP-9 Expression50 - 100 μMHuman Aortic Smooth Muscle Cells (HASMC)[9]
Induction of Apoptosis400 μMHuman Breast Cancer Cells (MDA-MB-231)[8][10]
Cytoprotective Effects100 - 200 μMNormal Human Dermal Fibroblasts[7]

Signaling Pathways and Experimental Workflows

Avenanthramide_C_Signaling_Pathways cluster_stimulus External Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α / IL-1β Receptor Receptor IKK IKK Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates p38_JNK p38 / JNK SIRT1 SIRT1 p53 p53 p21 p21 Expression p53->p21 Gene_Expression Gene Expression (IL-6, IL-8, etc.) NFkB_nuc->Gene_Expression Induces AvnC Avenanthramide-C Methyl Ester AvnC->IKK Inhibits (On-Target) AvnC->p38_JNK Inhibits (Off-Target) AvnC->SIRT1 Activates (Off-Target) AvnC->p53 Stabilizes (Off-Target)

Caption: On-target and potential off-target signaling pathways of this compound.

Troubleshooting_Workflow cluster_actions Corrective Actions start Unexpected Experimental Result check_compound Verify Compound Integrity - Freshly prepared? - Correctly stored? - Soluble in media? start->check_compound check_assay Validate Assay Performance - Positive/Negative controls working? - Assay interference? check_compound->check_assay Yes action_compound Prepare Fresh Stock & Confirm Solubility check_compound->action_compound No check_off_target Consider Off-Target Effects - Dose-response reasonable? - Consistent with known off-targets? check_assay->check_off_target Yes action_assay Run Assay Controls (e.g., cell-free) check_assay->action_assay No action_off_target Test with Specific Inhibitors of Off-Target Pathways check_off_target->action_off_target No end Interpret Results with Considerations check_off_target->end Yes action_compound->start action_assay->start action_off_target->end

Caption: A logical workflow for troubleshooting unexpected experimental results.

Logical_Relationships issue Observed Issue: Reduced Cell Viability cause1 On-Target: NF-κB Inhibition (in cancer cells dependent on NF-κB) issue->cause1 cause2 Off-Target: p53 Activation issue->cause2 cause3 Off-Target: p38/JNK Modulation issue->cause3 cause4 Experimental Artifact: Insolubility/Precipitation issue->cause4 solution1 Confirm NF-κB dependency of cell line cause1->solution1 solution2 Measure p53 & p21 levels cause2->solution2 solution3 Assess p38/JNK phosphorylation cause3->solution3 solution4 Check for precipitate in media cause4->solution4

Caption: Logical relationships for diagnosing reduced cell viability.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted for assessing the effect of this compound on the viability of adherent cell lines.

Materials:

  • Adherent cells in culture

  • Complete culture medium

  • This compound stock solution (e.g., 20 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the compound. Include wells with medium and DMSO only as a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent to each well to dissolve the crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Western Blot for Phosphorylated IκBα

This protocol outlines the detection of IκBα phosphorylation as a marker of NF-κB pathway activation.

Materials:

  • Cell culture reagents

  • This compound

  • NF-κB pathway activator (e.g., TNF-α, 20 ng/mL)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% w/v BSA in TBST)

  • Primary antibodies (anti-phospho-IκBα, anti-total-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Pre-treat cells with desired concentrations of this compound for 1-2 hours. Then, stimulate the cells with an NF-κB activator (e.g., TNF-α) for 15-30 minutes. Include appropriate controls (untreated, vehicle + activator, compound alone).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed for total IκBα and a loading control like β-actin.

Protocol 3: ELISA for IL-6 Secretion

This protocol provides a general outline for a sandwich ELISA to measure the concentration of secreted IL-6 in cell culture supernatants.

Materials:

  • IL-6 ELISA kit (containing capture antibody, detection antibody, HRP-conjugate, substrate, and standards)

  • 96-well ELISA plate

  • Cell culture supernatants from treated cells

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader (450 nm absorbance)

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the IL-6 capture antibody as per the kit instructions. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate with wash buffer. Block the plate with the blocking buffer provided in the kit for 1-2 hours at room temperature.

  • Standard and Sample Addition: Wash the plate. Add the IL-6 standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add the biotinylated IL-6 detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • HRP-Conjugate: Wash the plate. Add the streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate. Add the TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of IL-6 in the samples.

References

Strategies to improve the experimental reproducibility of Avenanthramide-C methyl ester.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Avenanthramide-C methyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and ensuring the reproducibility of their results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue Possible Cause Suggested Solution
Inconsistent or weaker than expected biological activity 1. Compound Degradation: this compound can be sensitive to light, high temperatures, and alkaline pH.[1] 2. Improper Storage: Storing the compound at room temperature for extended periods or in a non-airtight container can lead to degradation. 3. Low Purity: The purity of the compound may be lower than specified, affecting its effective concentration.1. Handling: Protect the compound from light and heat. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Do not store aqueous solutions for more than one day.[2] 2. Storage: Store the solid compound at -20°C in a dry, airtight container.[2][3] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[4] 3. Quality Control: Verify the purity of the compound using techniques like HPLC.[5] Always refer to the Certificate of Analysis provided by the supplier.
Precipitation of the compound in cell culture media 1. Low Aqueous Solubility: this compound has low solubility in aqueous solutions.[2] 2. High Final DMSO Concentration: The final concentration of DMSO in the cell culture medium may be too high, leading to cytotoxicity and affecting compound solubility. 3. Rapid Dilution: Diluting the DMSO stock solution too quickly into the aqueous medium can cause the compound to precipitate.1. Solubilization: First, dissolve this compound in an organic solvent like DMSO to make a concentrated stock solution.[2] For cell-based assays, the final DMSO concentration should ideally be below 0.5%.[6] 2. Dilution Method: Perform serial dilutions of the stock solution in DMSO before the final dilution into the cell culture medium. Add the final dilution dropwise while gently vortexing the medium to ensure proper mixing.[7] 3. Sonication/Warming: If precipitation occurs upon dilution, gentle warming (to 37°C) and sonication can help redissolve the compound.[8]
High background or non-specific bands in Western Blot 1. Ineffective Blocking: The blocking buffer may not be optimal for the antibodies being used. 2. Antibody Concentration: The primary or secondary antibody concentrations may be too high. 3. Insufficient Washing: Inadequate washing steps can lead to the retention of non-specifically bound antibodies.1. Blocking Optimization: Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Consider using different blocking agents (e.g., 5% non-fat dry milk or 5% BSA in TBST).[9][10] 2. Antibody Titration: Optimize the concentrations of both primary and secondary antibodies by performing a titration experiment. 3. Washing: Increase the number and duration of washing steps with TBST. Adding a small amount of Tween 20 (0.05%) to the antibody dilution buffer can also help reduce non-specific binding.[10]
High variability in ELISA results 1. Reagent Temperature: Reagents not being at room temperature can affect reaction kinetics. 2. Inadequate Washing: Insufficient washing between steps can lead to high background and variability. 3. Pipetting Errors: Inconsistent pipetting can introduce significant variability.1. Temperature Equilibration: Allow all reagents and plates to reach room temperature before starting the assay.[11][12] 2. Washing Technique: Ensure thorough washing of all wells. Increase the number of washes if necessary.[11] 3. Pipetting Technique: Use calibrated pipettes and ensure consistent technique across all wells. Change pipette tips for each reagent and sample.[12]
Low absorbance or no signal in MTT assay 1. Low Cell Number: The initial number of cells seeded may be too low. 2. Short Incubation Time: The incubation time with the MTT reagent may not be sufficient for formazan crystal formation. 3. Incomplete Solubilization of Formazan Crystals: The formazan crystals may not be fully dissolved, leading to lower absorbance readings.1. Optimize Cell Seeding Density: Determine the optimal cell seeding density for your specific cell line and experimental duration. 2. Increase Incubation Time: Increase the incubation time with the MTT reagent until a visible purple precipitate is formed. 3. Ensure Complete Solubilization: After adding the solubilization solution, ensure all formazan crystals are dissolved by gentle shaking or pipetting. Visually inspect the wells under a microscope before reading the absorbance.[2][13]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is an anti-inflammatory agent that primarily acts as an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14][15][16] It inhibits the phosphorylation of IKK (IκB kinase) and IκB (inhibitor of NF-κB), which prevents the degradation of IκB and the subsequent translocation of NF-κB into the nucleus.[15][16] This ultimately leads to a reduction in the expression of pro-inflammatory genes. It has also been shown to modulate the PI3K/AKT signaling pathway.[14]

2. What is the recommended solvent for dissolving this compound?

This compound is soluble in organic solvents such as DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), and ethanol.[2][3] For cell culture experiments, DMSO is the most commonly used solvent. A stock solution can be prepared in DMSO and then further diluted in the aqueous culture medium.

3. What are the optimal storage conditions for this compound?

The solid form of this compound should be stored at -20°C and is stable for at least four years under these conditions.[2][3] Stock solutions prepared in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles and are stable for up to six months.[4] Aqueous solutions are not recommended for storage for more than one day.[2]

4. What is a typical working concentration for in vitro experiments?

The effective concentration of this compound can vary depending on the cell type and the specific assay. However, a common starting point for in vitro experiments is in the range of 10-100 µM. An IC50 of approximately 40 µM has been reported for the inhibition of NF-κB activation.[3][17] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

5. How can I ensure the quality of my this compound?

Always purchase the compound from a reputable supplier that provides a Certificate of Analysis (CoA) with details on purity, identity, and storage conditions.[18] The purity can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5] The appearance of the compound should be a crystalline solid.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: Solubility Data

SolventSolubilityReference
DMSO20 mg/mL[3]
DMF20 mg/mL[3]
Ethanol10 mg/mL[3]
1:1 DMSO:PBS (pH 7.2)0.5 mg/mL[2]

Table 2: In Vitro Activity

AssayCell LineIC50 / Effective ConcentrationReference
NF-κB Activation InhibitionHuman Aortic Endothelial Cells (HAEC)~ 40 µM[3][17]
Inhibition of IL-6, IL-8, MCP-1 secretionHuman Aortic Endothelial Cells (HAEC)Dose-dependent[19]
Cell Viability (MTT Assay)Human Arterial Smooth Muscle Cells (HASMC)No cytotoxicity up to 100 µM[8]
Apoptosis InductionMDA-MB-231 (Breast Cancer)400 µM (for Avenanthramide-C)[20][21]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control. Replace the old medium with the medium containing the compound or vehicle.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution containing 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate in the dark for at least 2 hours at room temperature with gentle shaking. Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for NF-κB Pathway Proteins
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IKK, phospho-IκBα, total IKK, total IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

ELISA for Pro-inflammatory Cytokines
  • Sample Collection: After treating cells with this compound, collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., IL-6, IL-8, TNF-α). This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking the plate to prevent non-specific binding.

    • Adding standards and samples to the wells.

    • Incubating with a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate solution (e.g., TMB) to develop the color.

    • Stopping the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) and calculate the cytokine concentrations in the samples based on the standard curve.

Visualizations

Signaling Pathway Diagram

Avenanthramide_C_ME_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Avenanthramide_C_ME Avenanthramide-C methyl ester Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Transcription

Caption: NF-κB signaling pathway inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start prep_compound Prepare Avenanthramide-C methyl ester stock (DMSO) start->prep_compound treat_cells Treat cells with compound (and controls) prep_compound->treat_cells seed_cells Seed cells in multi-well plates seed_cells->treat_cells incubate Incubate for defined period treat_cells->incubate endpoint Endpoint Assays incubate->endpoint mtt MTT Assay (Cell Viability) endpoint->mtt wb Western Blot (Protein Expression) endpoint->wb elisa ELISA (Cytokine Secretion) endpoint->elisa data_analysis Data Analysis mtt->data_analysis wb->data_analysis elisa->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro studies.

Logical Relationship Diagram for Troubleshooting

Troubleshooting_Logic problem Inconsistent Results check_compound Check Compound (Purity, Storage, Handling) problem->check_compound check_protocol Review Experimental Protocol problem->check_protocol check_reagents Verify Reagent Quality & Concentration problem->check_reagents check_cells Assess Cell Health & Density problem->check_cells solution Optimize Protocol check_compound->solution check_protocol->solution check_reagents->solution check_cells->solution

Caption: Logical approach to troubleshooting inconsistent experimental results.

References

Refining treatment duration and timing with Avenanthramide-C methyl ester for optimal results.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Avenanthramide-C methyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is primarily known as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It exerts its anti-inflammatory effects by inhibiting the phosphorylation of IκB kinase (IKK) and the inhibitor of kappa B (IκB). This action prevents the degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory gene expression.[1][2][3]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. The compound is sparingly soluble in aqueous buffers. It is recommended to store the solid compound at -20°C. Aqueous solutions should be prepared fresh and not stored for more than a day.

Q3: What is a typical concentration range and treatment duration for in vitro experiments?

A3: The optimal concentration and duration will vary depending on the cell type and the specific experimental endpoint. However, based on published studies, a concentration range of 10-100 µM is often used. For example, in human aortic endothelial cells (HAECs), treatment for 24 hours has been shown to be effective.[1][3] In MDA-MB-231 breast cancer cells, significant effects on cell viability were observed at concentrations as low as 50 µM after 96 hours of treatment.[4] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.

Q4: Has this compound been used in in vivo studies?

A4: Yes, Avenanthramide-C has been used in animal models. For instance, in a study on cisplatin-induced cardiotoxicity in rats, a daily oral gavage of 20 mg/kg for 10 days was administered. In mouse models of Alzheimer's disease, oral administration of 6 mg/kg for 14 days has been reported.

Q5: Beyond NF-κB, are other signaling pathways affected by this compound?

A5: Yes, research suggests that this compound can also modulate other pathways, including the MAPK/NF-κB and the p62–Keap1–Nrf2 signaling pathways.[5] Its antioxidant properties are linked to the modulation of the Nrf2 pathway.

Troubleshooting Guides

Issue Potential Cause Suggested Solution
No or low inhibitory effect on NF-κB activation. Suboptimal concentration: The concentration of this compound may be too low for the specific cell type or stimulus.Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50). Start with a range of 10-100 µM.
Inappropriate treatment duration: The pre-incubation time with the compound before stimulation, or the overall treatment time, may not be optimal.Conduct a time-course experiment. For NF-κB inhibition, a pre-incubation of 1-4 hours before adding the stimulus is a good starting point. Total treatment time may range from 6 to 48 hours.
Compound degradation: The compound may have degraded due to improper storage or handling of the aqueous solution.Prepare fresh dilutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Observed cytotoxicity or decreased cell viability. High concentration: The concentration of this compound may be toxic to the cells.Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration. Use concentrations below the toxic threshold for your functional assays.
Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high.Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Inconsistent results between experiments. Variability in cell passage number: Cells at high passage numbers can have altered signaling responses.Use cells within a consistent and low passage number range for all experiments.
Variability in stimulation: The concentration or activity of the stimulus (e.g., TNF-α, IL-1β) may vary.Use a consistent source and concentration of the stimulus. Aliquot and store the stimulus at -80°C to avoid degradation.
Difficulty in detecting phosphorylation of IKK or IκB by Western blot. Timing of stimulation: The peak phosphorylation of IKK and IκB is often transient and occurs shortly after stimulation.Perform a time-course experiment where you lyse the cells at various short time points (e.g., 5, 15, 30, 60 minutes) after stimulation to identify the optimal time for detecting phosphorylation.
Poor antibody quality: The primary antibodies for phospho-IKK or phospho-IκB may not be specific or sensitive enough.Use validated antibodies from a reputable supplier. Optimize antibody dilutions and incubation conditions.

Data Presentation

Table 1: In Vitro Dose-Response of this compound on Cell Viability

Cell LineTreatment DurationConcentration (µM)Effect on Cell ViabilityReference
MDA-MB-231 (Breast Cancer)96 hours50Significant decrease[4]
100Further decrease[4]
200Continued decrease[4]
400Below 25% viability[4]
HASMC (Human Arterial Smooth Muscle Cells)24 hours100Inhibition of migration[5]

Table 2: Effect of this compound on Cytokine Secretion

Cell LineStimulusTreatment DurationConcentrationEffectReference
HAEC (Human Aortic Endothelial Cells)IL-1β24 hoursDose-dependentDecreased IL-6, IL-8, and MCP-1 secretion[1][3]
HASMC (Human Arterial Smooth Muscle Cells)TNF-α24 hoursDose-dependentSpecifically reduced IL-6 secretion[5]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) in fresh culture medium. Include a vehicle control (DMSO) at the highest concentration used.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: NF-κB Luciferase Reporter Assay
  • Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well white, clear-bottom plate.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 1-4 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 ng/mL IL-1β) for 6-24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the stimulated control.

Protocol 3: Western Blot for Phosphorylated IKK and IκB
  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Pre-treat with this compound for 1-4 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α or IL-1β) for a short duration (e.g., 5-30 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-IKK, total IKK, phospho-IκB, total IκB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Experimental_Workflow start Start: Hypothesis cell_culture Cell Culture (Select appropriate cell line) start->cell_culture dose_response Dose-Response Assay (e.g., MTT) cell_culture->dose_response determine_ic50 Determine Optimal Concentration (IC50) dose_response->determine_ic50 time_course Time-Course Experiment determine_ic50->time_course determine_timing Determine Optimal Treatment Duration time_course->determine_timing functional_assay Functional Assay (e.g., NF-κB reporter, Cytokine ELISA) determine_timing->functional_assay mechanism_study Mechanism of Action Study (e.g., Western Blot for p-IKK/p-IκB) functional_assay->mechanism_study data_analysis Data Analysis and Interpretation mechanism_study->data_analysis end Conclusion data_analysis->end

References

Validation & Comparative

Comparing the efficacy of Avenanthramide-C methyl ester with other known NF-κB inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Avenanthramide-C methyl ester with other well-established Nuclear Factor-kappa B (NF-κB) inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows to facilitate an objective evaluation.

Mechanism of Action: this compound

This compound is recognized as an anti-inflammatory agent that effectively inhibits the NF-κB signaling pathway.[1] Its mechanism of action involves the inhibition of IκB kinase (IKK) and IκB phosphorylation, which are critical steps in the activation of NF-κB.[1][2] By preventing the phosphorylation and subsequent degradation of IκB, this compound ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[1][2] Furthermore, it has been observed to mildly inhibit proteasome activity, which could also contribute to the stabilization of IκBα.[2][3] Studies have demonstrated that this compound dose-dependently reduces the expression and secretion of downstream inflammatory mediators such as IL-6, IL-8, and MCP-1.[1][2][3]

Quantitative Comparison of NF-κB Inhibitors

InhibitorTarget in NF-κB PathwayReported IC50 ValuesCell Type/Assay Conditions
This compound IKK and IκB phosphorylation, Proteasome activity (mildly)Dose-dependent inhibition observedHuman Aortic Endothelial Cells (HAEC)
BAY 11-7082 IκBα phosphorylation (irreversible)5-10 µM (inhibition of adhesion molecule expression)[4]Human endothelial cells
10 µM (inhibition of TNFα-induced IκBα phosphorylation)[5]Tumor cells
MG-132 Proteasome100 nM (inhibition of 20S proteasome)[6][7]In vitro proteasome assay
18.5 µmol/L (inhibition of cell proliferation)[8]C6 glioma cells
Parthenolide IKK, direct NF-κB inactivation1.091-2.620 μM (inhibition of cytokine expression)[9]THP-1 cells

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the efficacy of NF-κB inhibitors.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

Protocol:

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T) in a 96-well plate at an appropriate density.[10]

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.[10][11]

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Inhibitor Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test inhibitor (e.g., this compound) for a specified duration (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), for an optimal time (e.g., 6-8 hours).[11]

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Lyse the cells using a passive lysis buffer.[11][12]

    • Transfer the cell lysate to an opaque 96-well plate.[12]

    • Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate.[11][12]

    • Measure the Renilla luciferase activity for normalization.[11]

  • Data Analysis:

    • Normalize the firefly luciferase readings to the Renilla luciferase readings.

    • Calculate the percentage of NF-κB inhibition for each inhibitor concentration compared to the stimulated control.

Western Blot for Phosphorylated IκBα

This method is used to detect the levels of phosphorylated IκBα, a key indicator of NF-κB pathway activation.

Protocol:

  • Sample Preparation:

    • Culture cells and treat them with the inhibitor and stimulant as described in the luciferase assay protocol.

    • Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in SDS-PAGE sample buffer.[13]

    • Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[13][14]

    • Incubate the membrane with a primary antibody specific for phosphorylated IκBα overnight at 4°C.[14]

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[13]

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IκBα or a housekeeping protein like GAPDH or β-actin.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

EMSA is used to detect the DNA-binding activity of NF-κB.

Protocol:

  • Nuclear Extract Preparation:

    • Treat cells with the inhibitor and stimulant.

    • Isolate the nuclear proteins from the cells using a nuclear extraction kit or a manual protocol involving hypotonic and high-salt buffers.[15]

  • Probe Labeling:

    • Synthesize and anneal double-stranded DNA oligonucleotides containing the NF-κB consensus binding site.[3]

    • Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin or a fluorescent dye).[3][16]

  • Binding Reaction:

    • Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.[3][15]

    • For supershift analysis, a specific antibody against an NF-κB subunit (e.g., p65) can be added to the reaction to confirm the identity of the protein-DNA complex.[15]

  • Electrophoresis and Detection:

    • Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.[15][16]

    • Dry the gel and expose it to X-ray film (for radioactive probes) or image it using an appropriate detection system (for non-radioactive probes).[3][15]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the points of inhibition for this compound and other known inhibitors.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R TRAF2 TRAF2 TNFR->TRAF2 IL1R->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) IkB_NFkB IκBα-NF-κB (Inactive) NFkB_nuc NF-κB (p65/p50) IkB_NFkB->NFkB_nuc Translocation Ub Ubiquitin p_IkB->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Avenanthramide Avenanthramide-C methyl ester Avenanthramide->IKK_complex Inhibits Avenanthramide->Proteasome Inhibits (mildly) BAY117082 BAY 11-7082 BAY117082->IKK_complex Inhibits MG132 MG-132 MG132->Proteasome Inhibits Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits Parthenolide->NFkB_nuc Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (IL-6, IL-8, etc.) DNA->Transcription

NF-κB Signaling Pathway and Inhibitor Targets.

Experimental Workflow Diagram

This diagram outlines a typical workflow for screening and characterizing NF-κB inhibitors.

Experimental_Workflow cluster_assays Efficacy Assays start Start: Hypothesis (Compound may inhibit NF-κB) cell_culture Cell Culture (e.g., HEK293, HeLa, HAEC) start->cell_culture inhibitor_treatment Inhibitor Treatment (Dose-response) cell_culture->inhibitor_treatment stimulation Stimulation (e.g., TNF-α, IL-1β) inhibitor_treatment->stimulation reporter_assay NF-κB Luciferase Reporter Assay stimulation->reporter_assay western_blot Western Blot (p-IκBα, p-p65) stimulation->western_blot emsa EMSA (NF-κB DNA Binding) stimulation->emsa qpcr qPCR (Downstream Genes: IL-6, IL-8) stimulation->qpcr data_analysis Data Analysis (IC50 determination, etc.) reporter_assay->data_analysis western_blot->data_analysis emsa->data_analysis qpcr->data_analysis conclusion Conclusion: Efficacy and Mechanism of Inhibition data_analysis->conclusion

Workflow for Evaluating NF-κB Inhibitors.

References

Avenanthramide-C Methyl Ester: A Comparative Analysis of its Target Specificity in Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Avenanthramide-C methyl ester's performance against other well-established pathway inhibitors, supported by experimental data and detailed protocols. Avenanthramide-C, a naturally occurring polyphenol found in oats, and its methyl ester derivative have garnered significant interest for their anti-inflammatory and antioxidant properties.

This document delves into the target specificity of this compound, focusing on its mechanism of action within critical cellular signaling pathways, including NF-κB, MAPK, and Nrf2. Through a comparative lens, we evaluate its efficacy against known inhibitors, offering a comprehensive resource for assessing its potential in therapeutic development.

Performance Comparison: this compound vs. Alternative Pathway Modulators

The inhibitory effects of this compound are most pronounced in the NF-κB signaling cascade. To provide a clear benchmark, its performance is compared with well-characterized inhibitors of the NF-κB, MAPK, and Nrf2 pathways.

PathwayTargetThis compoundAlternative InhibitorIC50 ValueCell Line/System
NF-κB IKKβInhibits phosphorylationBAY 11-7082~5-10 µMVarious
NF-κB IκBαInhibits phosphorylation and degradationBAY 11-7082~5-10 µMVarious
MAPK p38Inhibits phosphorylationSB203580~0.5-1 µMVarious
MAPK JNKInhibits phosphorylationSP600125~10-20 µMVarious
MAPK ERK1/2Inhibits phosphorylationU0126~0.5-1 µMVarious
Antioxidant Response Nrf2Activates/modulatesSulforaphaneN/A (Activator)Various

Note: The IC50 values for alternative inhibitors are approximate and can vary depending on the specific experimental conditions and cell line used. Data for direct IC50 comparison of this compound on these specific kinases is still emerging.

Signaling Pathway Diagrams

To visually represent the mechanism of action, the following diagrams illustrate the targeted cellular pathways.

NF_kappa_B_Pathway cluster_stimulus cluster_receptor cluster_transduction cluster_nucleus cluster_inhibitor Inhibition by this compound Stimulus TNF-α / IL-1β Receptor TNFR / IL-1R Stimulus->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activation IkappaB IκBα IKK_complex->IkappaB Phosphorylation NFkappaB NF-κB (p65/p50) Proteasome Proteasome IkappaB->Proteasome Degradation NFkappaB_nucleus NF-κB (p65/p50) NFkappaB->NFkappaB_nucleus Translocation Gene_expression Pro-inflammatory Gene Expression (IL-6, IL-8, MCP-1) NFkappaB_nucleus->Gene_expression Transcription Inhibitor Avenanthramide-C methyl ester Inhibitor->IKK_complex Inhibits Phosphorylation MAPK_Pathway cluster_erk cluster_jnk cluster_p38 cluster_inhibitor Modulation by Avenanthramide-C Stimulus Cellular Stress / Growth Factors RAF RAF Stimulus->RAF MAP3K_JNK MAP3K Stimulus->MAP3K_JNK MAP3K_p38 MAP3K Stimulus->MAP3K_p38 ERK ERK1/2 Transcription_Factors_ERK Transcription Factors (e.g., c-Fos, c-Myc) ERK->Transcription_Factors_ERK Activation MEK MEK1/2 MEK->ERK P RAF->MEK P JNK JNK Transcription_Factors_JNK Transcription Factors (e.g., c-Jun) JNK->Transcription_Factors_JNK Activation MKK47 MKK4/7 MKK47->JNK P MAP3K_JNK->MKK47 P p38 p38 Transcription_Factors_p38 Transcription Factors (e.g., ATF2) p38->Transcription_Factors_p38 Activation MKK36 MKK3/6 MKK36->p38 P MAP3K_p38->MKK36 P Inhibitor Avenanthramide-C Inhibitor->JNK Inhibits Phosphorylation Inhibitor->p38 Inhibits Phosphorylation Western_Blot_Workflow A Cell Culture & Treatment (this compound + Stimulus) B Protein Extraction (Lysis & Quantification) A->B C SDS-PAGE (Protein Separation) B->C D Electrotransfer (to PVDF membrane) C->D E Blocking (5% milk or BSA) D->E F Primary Antibody Incubation (p-IKK, p-IκBα) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Detection (ECL) G->H I Data Analysis (Densitometry) H->I

A cross-study comparison of Avenanthramide-C methyl ester's effects in different research models.

Author: BenchChem Technical Support Team. Date: November 2025

Avenanthramide-C methyl ester, a synthetic derivative of a naturally occurring oat polyphenol, has garnered significant attention within the scientific community for its potent anti-inflammatory, neuroprotective, and cardioprotective properties. This guide provides a cross-study comparison of its effects, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support researchers, scientists, and professionals in drug development.

Avenanthramide-C (Avn-C) and its methyl ester have been demonstrated to exert their biological effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[1][2] By blocking this pathway, this compound effectively reduces the expression and secretion of various pro-inflammatory cytokines and chemokines.[1][3]

Quantitative Comparison of Bioactivity

The following tables summarize the key quantitative findings from various studies, highlighting the efficacy of this compound in different experimental models.

Table 1: In Vitro Anti-Inflammatory Effects

Model SystemStimulantTargetEffectConcentration/DosageReference
Human Aortic Endothelial Cells (HAEC)IL-1βIKK and IκB phosphorylationInhibitionIC50 ~ 40 μM[3][4]
Human Aortic Endothelial Cells (HAEC)IL-1βIL-6, IL-8, MCP-1 mRNA expression and secretionDose-dependent reductionNot specified[1][2]
Human Arterial Smooth Muscle Cells (HASMC)TNF-αIL-6 secretionSpecific reduction0-100 µM[5][6]
Human Arterial Smooth Muscle Cells (HASMC)TNF-αMMP-9 expressionSuppression0-100 µM[5]
Human Umbilical Vein Endothelial Cells (HUVECs)t-BOOHApoptosis and ROS levelsReductionNot specified[7][8]

Table 2: In Vivo Neuroprotective and Cardioprotective Effects

Animal ModelConditionKey FindingsDosageReference
Male Wistar RatsCisplatin-induced hippocampal neurotoxicityMitigated cognitive impairment, suppressed neuroinflammation and neuronal apoptosis6 mg/kg[9]
Male Wistar RatsCisplatin-induced cardiotoxicityAttenuated oxidative stress and inflammatory cytokines (TNF-α, NF-κB, IL-1β, IL-6)Not specified[10][11]
Mouse Model of Alzheimer's Disease (5xFAD and Tg2576)Alzheimer's DiseaseReduced neuroinflammation, Aβ levels, and improved cognitionNot specified[12]
Mouse Model (MCAo)Focal brain ischemia and reperfusion injuryReduced neurological score and infarct size, decreased neuronal apoptosisNot specified[13][14]
ZebrafishPhenylhydrazine (PHZ)-induced thrombosisAlleviated thrombosis symptomsNot specified[7][8]

Deciphering the Molecular Mechanisms: Signaling Pathways

This compound modulates several key signaling pathways to exert its therapeutic effects. The diagrams below, generated using the DOT language, illustrate these complex interactions.

NF_kB_Inhibition IL-1β IL-1β IKK IKK IL-1β->IKK TNF-α TNF-α TNF-α->IKK Avn-C Methyl Ester Avn-C Methyl Ester Avn-C Methyl Ester->IKK IκB IκB IKK->IκB P NF-κB NF-κB IκB->NF-κB Degradation Degradation IκB->Degradation Nucleus Nucleus NF-κB->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activation

Inhibition of the NF-κB Signaling Pathway.

This compound inhibits the phosphorylation of IKK and IκB, preventing the degradation of IκB and the subsequent translocation of NF-κB to the nucleus.[1] This blockade of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory genes.[2]

PI3K_Akt_Pathway Avn-C Avn-C PI3K PI3K Akt Akt PI3K->Akt P GSK3β GSK3β Akt->GSK3β P Neuroprotection Neuroprotection Akt->Neuroprotection Apoptosis Apoptosis GSK3β->Apoptosis

Activation of the PI3K/Akt/GSK3β Signaling Pathway.

In models of cerebral ischemia, Avenanthramide-C has been shown to exert neuroprotective effects by activating the PI3K/Akt signaling pathway.[13][14] This leads to the phosphorylation and inhibition of GSK3β, a protein involved in apoptotic pathways, ultimately promoting neuronal survival.[13]

Detailed Experimental Protocols

A comprehensive understanding of the experimental conditions is crucial for the interpretation and replication of research findings. The following section outlines the methodologies employed in key studies.

In Vitro Anti-Inflammatory Assays in HAEC

  • Cell Culture: Human Aortic Endothelial Cells (HAECs) were cultured in appropriate media until confluence.

  • Treatment: Cells were pre-treated with varying concentrations of this compound for a specified duration before stimulation with IL-1β.

  • mRNA Expression Analysis: Total RNA was extracted, and the expression levels of IL-6, IL-8, and MCP-1 were quantified using real-time RT-PCR.[2]

  • Protein Secretion Analysis: The concentrations of secreted IL-6, IL-8, and MCP-1 in the cell culture supernatant were measured by ELISA.[2]

  • Western Blotting: To assess the activation of the NF-κB pathway, protein extracts were analyzed by Western blotting for phosphorylated and total levels of IKKα/IKKβ and IκB.[1]

  • NF-κB DNA Binding Assay: Nuclear extracts were prepared to determine the DNA binding activity of NF-κB p50 and p65 subunits.[1]

  • NF-κB Luciferase Reporter Assay: Cells were transfected with an NF-κB luciferase reporter construct to measure NF-κB transcriptional activity.[2]

In Vivo Cisplatin-Induced Neurotoxicity Model in Rats

  • Animals: Male Wistar rats were used in the study.[9]

  • Experimental Groups: The animals were divided into control, cisplatin-only, Avenanthramide-C only, and cisplatin + Avenanthramide-C groups.[9]

  • Drug Administration: Avenanthramide-C (6 mg/kg) was administered orally. Cisplatin (8 mg/kg) was given as a single intraperitoneal injection.[9] Avenanthramide-C was dissolved in 5% DMSO/Saline.[9]

  • Behavioral and Molecular Assessments: Cognitive function was assessed, and hippocampal tissues were collected for the analysis of inflammatory markers (NF-κB, TNF-α, IL-1β, IL-6) and apoptotic markers.[9]

Experimental Workflow for In Vivo Studies

Experimental_Workflow A Animal Acclimatization B Group Allocation A->B C Drug Administration (Avn-C / Vehicle) B->C D Induction of Pathology (e.g., Cisplatin, MCAo) C->D E Behavioral Assessments D->E F Sample Collection (Tissue, Blood) D->F E->F G Molecular Analysis (Western Blot, ELISA, PCR) F->G H Data Analysis G->H

Generalized Experimental Workflow for In Vivo Studies.

This guide provides a consolidated overview of the current research on this compound. The presented data and diagrams offer a valuable resource for researchers investigating its therapeutic potential in various disease models. The consistent anti-inflammatory and cytoprotective effects observed across different studies underscore its promise as a lead compound for further drug development.

References

A comparative study of Avenanthramide-C methyl ester against other polyphenols derived from oats.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Avenanthramide-C methyl ester against other polyphenols derived from oats, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative potency and mechanisms of action of these compounds.

Introduction to Oat Polyphenols

Oats (Avena sativa L.) are a unique source of various bioactive compounds, including a class of polyphenols known as avenanthramides (AVNs). Among these, Avenanthramide-C (Avn-C) and its synthetic derivative, this compound, have garnered significant interest for their potent anti-inflammatory and antioxidant properties.[1][2] Other phenolic compounds present in oats, such as phenolic acids like ferulic acid and p-coumaric acid, also contribute to the overall health benefits of oats.[3] This guide focuses on a comparative evaluation of these compounds.

Comparative Biological Activity

The primary biological activities attributed to oat polyphenols are their antioxidant and anti-inflammatory effects. Avenanthramide-C and its methyl ester have been shown to be particularly potent in these aspects.

Antioxidant Activity

The antioxidant capacity of oat polyphenols is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Avenanthramide-C has consistently demonstrated the highest antioxidant activity among the common avenanthramides (Avn-A, Avn-B, and Avn-C).[1][4] The antioxidant potential is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

CompoundAntioxidant Activity (DPPH Assay) IC50Source(s)
Avenanthramide-C Potent (e.g., 7.38 µg/mL)[5]
Ferulic Acid Strong (e.g., 9.9 µg/mL)[6]
p-Coumaric Acid Moderate[7]
Caffeic Acid Very Strong (e.g., 5.9 µg/mL)[6]

Note: IC50 values can vary between studies due to different experimental conditions.

Anti-inflammatory Activity
CompoundAnti-inflammatory ActivityKey MechanismsSource(s)
This compound HighInhibition of NF-κB activation (IKK and IκB phosphorylation)[8]
Avenanthramide-C HighInhibition of NF-κB and MAPK (p38, JNK) signaling[2][10]
p-Coumaric Acid ModerateInhibition of NF-κB and MAPK signaling[9]
Ferulic Acid ModerateModulation of NF-κB and Nrf2 pathways[6]

Signaling Pathways

The biological effects of this compound and other oat polyphenols are mediated through their modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

This compound inhibits the NF-κB pathway by preventing the phosphorylation of IκB kinase (IKK) and the inhibitor of κB (IκB). This action blocks the degradation of IκB, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates NF-kB Dimer (Inactive) NF-kB Dimer (Inactive) p65 p65 p65->NF-kB Dimer (Inactive) p50 p50 p50->NF-kB Dimer (Inactive) NF-kB Dimer (Active) NF-kB Dimer (Active) NF-kB Dimer (Inactive)->NF-kB Dimer (Active) IkB degradation This compound This compound This compound->IKK Complex Inhibits DNA DNA NF-kB Dimer (Active)->DNA Translocates & Binds Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Gene Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt and Nrf2 Signaling Pathways

Beyond NF-κB, oat polyphenols can modulate other critical pathways. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in cell survival and proliferation. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the antioxidant response. Some polyphenols can activate Nrf2, leading to the expression of antioxidant enzymes.

PI3K_Nrf2_Pathways cluster_signaling Cellular Signaling Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces dissociation Nrf2 Nrf2 ARE ARE Nrf2->ARE Translocates to nucleus & binds Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression Oat Polyphenols Oat Polyphenols Oat Polyphenols->Akt Modulates Oat Polyphenols->Nrf2 Activates

Figure 2: Modulation of PI3K/Akt and Nrf2 pathways by oat polyphenols.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison of oat polyphenols.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.

  • Reaction: The test compound (e.g., this compound) at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

  • Reaction: The test compound is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Measurement: The absorbance of the resulting blue-colored complex is measured spectrophotometrically at a specific wavelength (e.g., 593 nm).

  • Quantification: The antioxidant capacity is determined by comparing the absorbance to a standard curve prepared with a known antioxidant, such as Trolox.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_FRAP FRAP Assay DPPH_1 Prepare DPPH Solution DPPH_2 Mix with Test Compound DPPH_1->DPPH_2 DPPH_3 Incubate in Dark DPPH_2->DPPH_3 DPPH_4 Measure Absorbance DPPH_3->DPPH_4 DPPH_5 Calculate IC50 DPPH_4->DPPH_5 FRAP_1 Prepare FRAP Reagent FRAP_2 Mix with Test Compound FRAP_1->FRAP_2 FRAP_3 Incubate at 37°C FRAP_2->FRAP_3 FRAP_4 Measure Absorbance FRAP_3->FRAP_4 FRAP_5 Quantify vs. Standard FRAP_4->FRAP_5

References

Assessing Reproducibility of Avenanthramide-C Methyl Ester Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of research findings on Avenanthramide-C methyl ester, a compound noted for its anti-inflammatory and antioxidant properties. To rigorously assess the reproducibility of its biological effects, this document compares its performance with two other well-documented NF-κB inhibitors, Parthenolide and BAY 11-7082. The data presented is collated from multiple studies to highlight the consistency and potential variability in experimental outcomes.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Below is a diagram illustrating the logical flow of this inhibitory mechanism.

G Logical Flow of NF-κB Pathway Inhibition cluster_stimulus Inflammatory Stimuli TNF-α TNF-α IL-1β IL-1β LPS LPS This compound This compound IKK Complex IKK Complex This compound->IKK Complex inhibit Parthenolide Parthenolide Parthenolide->IKK Complex inhibit BAY 11-7082 BAY 11-7082 BAY 11-7082->IKK Complex inhibit Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK Complex activate IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation catalyzes IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation leads to NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκBα Degradation->NF-κB Nuclear Translocation allows Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-κB Nuclear Translocation->Pro-inflammatory Gene Transcription induces Inflammatory Response Inflammatory Response Pro-inflammatory Gene Transcription->Inflammatory Response

Caption: Inhibition of the IKK complex by the three compounds blocks downstream NF-κB signaling.

Quantitative Comparison of Inhibitory Activity

To assess the reproducibility of the inhibitory effects, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Parthenolide, and BAY 11-7082 on key events in the NF-κB pathway, as reported in various studies. The consistency of these values across different experimental setups is a key indicator of reproducibility.

CompoundTarget/AssayCell Line/SystemIC50 ValueReference
This compound IκBα PhosphorylationHuman Aortic Endothelial Cells (HAEC)Not explicitly stated, but effective at 5-40 µM[1]
NF-κB DNA BindingHuman Aortic Endothelial Cells (HAEC)~30 µM[1]
IL-6 SecretionHuman Aortic Endothelial Cells (HAEC)~20 µM[1]
Parthenolide IKKβ ActivityIn vitro kinase assay~5 µM[2]
NF-κB DNA BindingJurkat T cells~5 µM[2]
IL-8 Secretion16HBE14o- cells~5 µM[2]
NF-κB Reporter AssayTHP-1 cells1.091-2.620 µM (for various cytokines)[3]
BAY 11-7082 IκBα PhosphorylationTumor cells10 µM[4][5]
NF-κB DNA BindingAdipose tissueEffective at 10-100 µM[4]
IL-6 SecretionAdipose tissueEffective at 10-100 µM[4]
NF-κB Reporter AssayHEK293T cells2.1 ± 0.7 nM[6]

Note: The variability in IC50 values can be attributed to differences in cell types, stimuli used, and specific assay conditions. For a direct comparison, data from studies with similar experimental designs are most valuable.

Experimental Protocols: A Foundation for Reproducibility

Detailed and standardized experimental protocols are critical for ensuring the reproducibility of research findings. Below are representative methodologies for key assays used to evaluate the activity of NF-κB inhibitors.

Western Blot for IκBα Phosphorylation and Degradation

This assay directly measures the upstream effects of the inhibitors on the NF-κB pathway.

G Workflow for Western Blot Analysis of IκBα Cell Culture Cell Culture Pre-treatment with Inhibitor Pre-treatment with Inhibitor Cell Culture->Pre-treatment with Inhibitor 1 Stimulation with TNF-α/IL-1β Stimulation with TNF-α/IL-1β Pre-treatment with Inhibitor->Stimulation with TNF-α/IL-1β 2 Cell Lysis Cell Lysis Stimulation with TNF-α/IL-1β->Cell Lysis 3 Protein Quantification Protein Quantification Cell Lysis->Protein Quantification 4 SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE 5 Western Blotting Western Blotting SDS-PAGE->Western Blotting 6 Incubation with Primary Antibodies\n(p-IκBα, IκBα, β-actin) Incubation with Primary Antibodies (p-IκBα, IκBα, β-actin) Western Blotting->Incubation with Primary Antibodies\n(p-IκBα, IκBα, β-actin) 7 Incubation with Secondary Antibody Incubation with Secondary Antibody Incubation with Primary Antibodies\n(p-IκBα, IκBα, β-actin)->Incubation with Secondary Antibody 8 Chemiluminescent Detection Chemiluminescent Detection Incubation with Secondary Antibody->Chemiluminescent Detection 9 Data Analysis Data Analysis Chemiluminescent Detection->Data Analysis 10

Caption: A typical workflow for assessing IκBα phosphorylation and degradation via Western blot.

Detailed Protocol:

  • Cell Culture: Plate cells (e.g., HeLa, HAEC, or THP-1) in 6-well plates and grow to 80-90% confluency.

  • Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of this compound, Parthenolide, or BAY 11-7082 for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent such as TNF-α (10 ng/mL) or IL-1β (10 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated IκBα to total IκBα and the extent of IκBα degradation.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB, providing a functional readout of pathway inhibition.

Detailed Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Inhibitor Treatment and Stimulation: After 24 hours, pre-treat the cells with the inhibitors for 1-2 hours, followed by stimulation with TNF-α or another agonist for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

ELISA for Pro-inflammatory Cytokine Secretion

This assay quantifies the downstream functional consequence of NF-κB inhibition – the reduction in inflammatory cytokine production.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells in 24-well plates and treat with inhibitors and stimuli as described for the Western blot protocol, but for a longer duration (e.g., 12-24 hours) to allow for cytokine accumulation.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for specific cytokines (e.g., IL-6, IL-8, TNF-α) according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample.

Assessment of Reproducibility

Based on the available literature, the inhibitory effect of This compound on the NF-κB pathway appears to be a reproducible finding, primarily demonstrated in endothelial cells.[1][7] The mechanism involving the inhibition of IKK and IκBα phosphorylation is consistently reported.[1][8] However, there is a need for more studies across a wider range of cell types and using standardized protocols to firmly establish its IC50 values and compare its potency directly with other inhibitors.

Parthenolide is a well-established NF-κB inhibitor with a more extensive body of research. Its mechanism of action through IKK inhibition is supported by numerous studies in various cell lines.[2][8][9] The reported IC50 values show some variability, which is expected given the diverse experimental conditions, but they consistently fall within the low micromolar range. This suggests a high degree of reproducibility for its anti-inflammatory effects.

BAY 11-7082 is another widely used and commercially available NF-κB inhibitor. Its ability to inhibit IκBα phosphorylation is well-documented, with a reported IC50 of 10 µM in several tumor cell lines.[4][5][10] The reproducibility of its effects on downstream cytokine production and NF-κB activity is also high, as evidenced by its frequent use as a positive control in NF-κB research.[11][12][13]

Conclusion

The research findings on this compound as an NF-κB inhibitor are promising and appear to be reproducible in the context of the studies conducted so far. Its mechanism of action aligns with that of well-characterized inhibitors like Parthenolide and BAY 11-7082. To enhance the robustness of these findings and facilitate direct comparisons, future research should aim to:

  • Standardize experimental protocols , including cell lines, stimulus concentrations, and treatment durations.

  • Report detailed methodologies to allow for precise replication of experiments.

  • Conduct head-to-head comparative studies of this compound with other NF-κB inhibitors under identical conditions.

By addressing these points, the scientific community can build a more comprehensive and reproducible understanding of the therapeutic potential of this compound and other novel anti-inflammatory compounds.

References

Safety Operating Guide

Proper Disposal of Avenanthramide-C Methyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Avenanthramide-C methyl ester in a laboratory setting. Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance.

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, responsible disposal requires adherence to standard laboratory safety protocols to minimize environmental impact. This guide integrates product-specific information with general best practices for chemical waste management in research environments.

Summary of Key Disposal and Safety Information

The following table summarizes the essential information for the handling and disposal of this compound, based on its Safety Data Sheet (SDS).

ParameterInformationSource
GHS Hazard Classification Not classified as hazardous[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Personal Protective Equipment No special requirements. Standard laboratory practices (lab coat, gloves, eye protection) are recommended.[1]
Environmental Hazards Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities to reach ground water, water courses, or sewage systems.[1]
Primary Disposal Method Smaller quantities can be disposed of with household waste. For larger quantities or institutional protocols, follow licensed waste disposal contractor procedures.[1]

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the proper disposal of this compound.

1. Waste Identification and Segregation:

  • Treat all chemical waste, including this compound, with a systematic approach.

  • Do not mix non-hazardous waste with hazardous waste streams to avoid costly and complex disposal procedures.

  • Collect waste this compound in a designated, compatible, and clearly labeled container.

2. Container Management:

  • Use a container that is in good condition and has a secure, tight-fitting lid.

  • The container material should be compatible with the chemical.

  • Label the waste container clearly as "Non-hazardous waste: this compound". Include the approximate quantity.

3. Disposal of Small Quantities (Solid Form):

  • For small residual amounts of solid this compound, the SDS suggests that it can be disposed of with household waste.[1] In a laboratory context, this translates to disposal in the regular solid waste stream, provided it is not contaminated with hazardous materials.

  • Ensure the material is in a sealed container before placing it in the general laboratory trash that is destined for a municipal landfill.

4. Disposal of Solutions:

  • The SDS advises against allowing the substance to enter sewers or surface and ground water.[1]

  • Therefore, do not dispose of solutions of this compound down the drain unless your institution's Environmental Health and Safety (EHS) department has specifically approved this for very dilute, non-hazardous aqueous solutions.

  • For solutions, it is best practice to collect them as chemical waste to be handled by your institution's waste management program.

5. Disposal of Empty Containers:

  • A container that held this compound can be considered "empty" if all contents have been removed by normal means (e.g., scraping, pouring).

  • Deface or remove the original product label to prevent misidentification.

  • The empty container can then typically be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.

6. Consultation and Documentation:

  • Always consult your institution's specific waste disposal guidelines. Many research facilities have policies that require all chemical waste, regardless of hazard classification, to be collected by their EHS department.

  • Maintain a record of the disposal of all chemical substances as part of good laboratory practice.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: this compound for Disposal cluster_assessment Hazard Assessment cluster_disposal_path Disposal Path cluster_final Final Steps start Identify Waste as This compound is_hazardous Is the waste mixed with hazardous chemicals? start->is_hazardous non_hazardous_solid Small Quantity Solid? (Uncontaminated) is_hazardous->non_hazardous_solid No hazardous_waste Dispose as Hazardous Waste via Institutional EHS is_hazardous->hazardous_waste Yes non_hazardous_liquid Is it a solution? non_hazardous_solid->non_hazardous_liquid No regular_trash Dispose in Regular Solid Waste Stream non_hazardous_solid->regular_trash Yes non_hazardous_liquid->regular_trash No (Solid) collect_for_pickup Collect for EHS Pickup as Non-Hazardous Chemical Waste non_hazardous_liquid->collect_for_pickup Yes document Document Disposal hazardous_waste->document regular_trash->document collect_for_pickup->document empty_container Dispose of Empty Container (Deface Label) document->empty_container

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.